2,4-Diaminopyrimidine 3-N-Oxide Monohydrate
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Overview
Description
2,4-Diaminopyrimidine 3-N-Oxide Monohydrate, also known as Kopexil, is a compound with significant applications in various fields, including chemistry, biology, and medicine. It is a derivative of 2,4-diaminopyrimidine, a structure commonly found in many bioactive molecules and drugs. One of its most notable uses is in hair loss treatments, where it helps reduce hair shedding and increase hair mass and density .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diaminopyrimidine 3-N-Oxide Monohydrate typically involves the oxidation of 2,4-diaminopyrimidine. One common method includes the use of hydrogen peroxide as an oxidizing agent under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization and dried to obtain the monohydrate form .
Chemical Reactions Analysis
Types of Reactions
2,4-Diaminopyrimidine 3-N-Oxide Monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced back to 2,4-diaminopyrimidine under specific conditions.
Substitution: The amino groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
Oxidation: Higher oxidation state derivatives of 2,4-diaminopyrimidine.
Reduction: 2,4-diaminopyrimidine.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
2,4-Diaminopyrimidine 3-N-Oxide Monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various pyrimidine derivatives.
Biology: Studied for its role in cellular processes and interactions.
Medicine: Primarily used in hair loss treatments to promote hair growth and reduce shedding.
Industry: Utilized in the formulation of hair care and skin care products
Mechanism of Action
The exact mechanism of action of 2,4-Diaminopyrimidine 3-N-Oxide Monohydrate in hair loss treatment is not fully understood. it is believed to work by increasing the blood flow to hair follicles, thereby promoting hair growth. The compound may also interact with specific molecular targets and pathways involved in hair growth regulation .
Comparison with Similar Compounds
Similar Compounds
Minoxidil: Another well-known hair growth stimulant that shares a similar structure with 2,4-Diaminopyrimidine 3-N-Oxide Monohydrate.
Pyrimethamine: An antimalarial drug with a 2,4-diaminopyrimidine core.
Trimethoprim: An antibiotic that also contains the 2,4-diaminopyrimidine structure.
Uniqueness
This compound is unique due to its specific application in hair loss treatment and its ability to form stable monohydrate crystals. Its structure allows for various chemical modifications, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C4H8N4O2 |
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Molecular Weight |
144.13 g/mol |
IUPAC Name |
3-hydroxy-2-iminopyrimidin-4-amine;hydrate |
InChI |
InChI=1S/C4H6N4O.H2O/c5-3-1-2-7-4(6)8(3)9;/h1-2,6,9H,5H2;1H2 |
InChI Key |
NQLPBDQUFYYJCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(C(=N)N=C1)O)N.O |
Origin of Product |
United States |
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